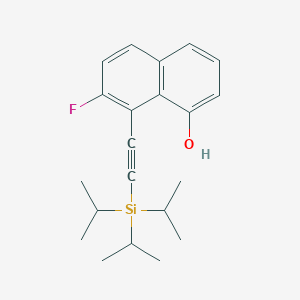
7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol is an organic compound that contains fluorine, silicon, and hydroxyl functional groups. It is known for its unique structural features, which make it a valuable intermediate in organic synthesis and various chemical research applications .
Preparation Methods
The synthesis of 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol typically involves the introduction of fluorine, silicon, and ethynyl groups onto a naphthalenediol scaffold. The synthetic route may include the following steps:
Starting Material: The synthesis begins with a naphthalenediol derivative.
Fluorination: Introduction of the fluorine atom at the 7-position using a fluorinating agent.
Silylation: Attachment of the triisopropylsilyl group to the ethynyl moiety.
Final Assembly: Coupling of the fluorinated naphthalenediol with the silylated ethynyl group under specific reaction conditions
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules
Common reagents and conditions used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions vary based on the specific reaction and conditions employed.
Scientific Research Applications
7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism by which 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol exerts its effects involves interactions with molecular targets and pathways. The fluorine and ethynyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The triisopropylsilyl group provides steric protection, enhancing the compound’s stability and selectivity in reactions .
Comparison with Similar Compounds
Similar compounds to 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol include:
7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate: This compound has a similar naphthalene core but different substituents, affecting its reactivity and applications.
7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol: Another closely related compound with slight variations in functional groups
The uniqueness of this compound lies in its specific combination of fluorine, silicon, and ethynyl groups, which confer distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
7-fluoro-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FOSi/c1-14(2)24(15(3)4,16(5)6)13-12-18-19(22)11-10-17-8-7-9-20(23)21(17)18/h7-11,14-16,23H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHYFSCMTDZXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=C(C=CC2=C1C(=CC=C2)O)F)(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6H-Benzofuro[3,2-c][1]benzopyran-3,10-diol, 6a,11a-dihydro-9-methoxy-, (6aS,11aS)-](/img/structure/B8252077.png)

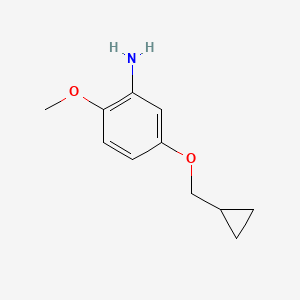
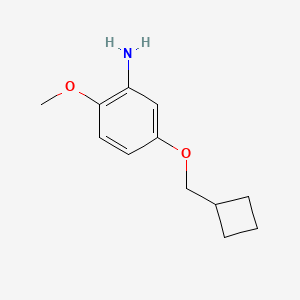
![4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine](/img/structure/B8252108.png)
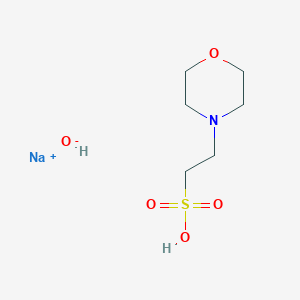
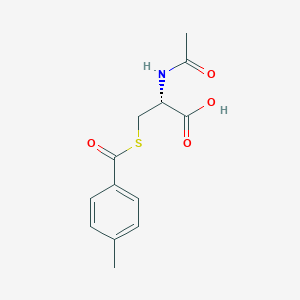
![4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid](/img/structure/B8252137.png)
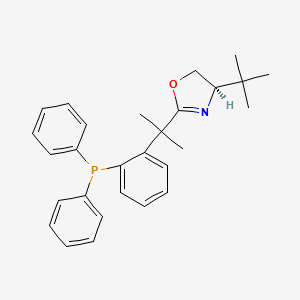
![(R)-2,2'-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1'-binaphthalene](/img/structure/B8252162.png)
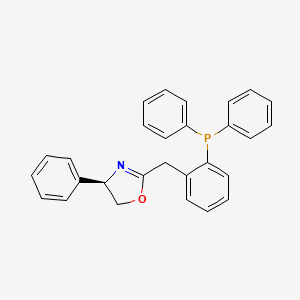
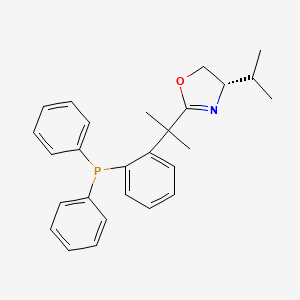
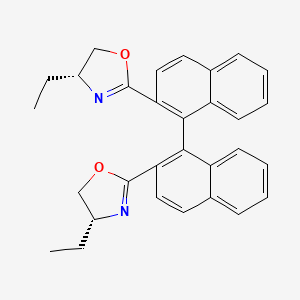
![(R)-2,2'-Bis((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1'-binaphthalene](/img/structure/B8252185.png)
